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HCV-796 analog

Slow-binding kinetics NS5B polymerase koff dissociation rate

Researchers studying HCV NS5B palm II site mutations require highly sensitive probes for resistance surveillance. HCV-796 analog offers superior sensitivity for C316Y variant detection (61-fold EC50 shift vs. wild-type), providing 6.9-fold greater discrimination than GS-9190. Key advantages: • koff 4.9 × 10⁻⁴ s⁻¹ enables characterization of induced-fit binding kinetics • Validated EC50 benchmarks (5 nM genotype 1a, 9 nM 1b) for replicon assay standardization • 27-fold affinity increase over 3 hours for structure-kinetic relationship studies. Reliably supplied for global research procurement.

Molecular Formula C20H21FN2O5S
Molecular Weight 420.5 g/mol
Cat. No. B1673023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-796 analog
SynonymsHCV-086;  HCV 086;  HCV086
Molecular FormulaC20H21FN2O5S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C
InChIInChI=1S/C20H21FN2O5S/c1-11(2)27-17-9-14-16(10-15(17)23-29(4,25)26)28-19(18(14)20(24)22-3)12-5-7-13(21)8-6-12/h5-11,23H,1-4H3,(H,22,24)
InChIKeyVBRUONUESYTIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HCV-796 Analog: NS5B Palm II Inhibitor


HCV-796 analog (CAS 691852-36-5) belongs to the benzofuran-carboxamide class of non-nucleoside inhibitors (NNIs) targeting the palm II allosteric binding site of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. HCV-796 (nesbuvir, CAS 691852-58-1) demonstrated potent in vitro activity with EC50 values of 5 nM (genotype 1a) and 9 nM (genotype 1b), reduced HCV RNA by 3–4 log10 in replicon assays, and exhibited slow-binding kinetics with equilibrium Kd of 71 nM [2]. The analog serves as a critical tool compound for investigating palm II site pharmacology, resistance mechanisms, and benzofuran scaffold structure-activity relationships (SAR) in antiviral discovery programs [3].

Palm II probe NS5B polymerase allosteric site studies
SAR scaffold Benzofuran carboxamide lead optimization
Resistance tool Mechanism investigation of NS5B mutations

HCV-796 Analog: Binding and Resistance Uniqueness


Generic substitution among palm-site HCV NS5B inhibitors is scientifically unsound due to compound-specific binding kinetics, divergent resistance mutation susceptibility, and distinct scaffold-dependent pharmacological profiles. HCV-796 exhibits uniquely slow-binding kinetics driven by a remarkably slow dissociation rate (koff = 4.9 × 10⁻⁴ s⁻¹) [1]. Resistance mutations—particularly C316Y in the NS5B palm domain—confer drastically different fold-shifts in EC50 across structurally related inhibitors: HCV-796 shows a 61-fold reduction, whereas GS-9190 shows only an 8.8-fold reduction [2]. Furthermore, benzofuran analogs such as BMS-929075 exhibit pan-genotypic activity with the notable exception of genotype 2 (EC50 > 100 nM), a selectivity gap that procurement decisions must account for [3].

Binding kinetics mismatch
Slow dissociation kinetics may not be replicated by other palm-site inhibitors, altering washout and resistance study outcomes.
C316Y sensitivity divergence
Resistance mutation susceptibility differs significantly across structurally related inhibitors; C316Y impact is not uniform.
Genotype selectivity gap
HCV-796 analog shows limited activity against genotype 2, restricting its use as a pan-genotypic tool.

HCV-796 Analog Quantitative Evidence


Slow-Binding Kinetics vs. Thumb-Site Inhibitors

HCV-796 demonstrates a 27-fold increase in binding affinity over a 3-hour incubation period, reaching an equilibrium Kd of 71 ± 2 nM, driven by a uniquely slow dissociation rate (koff = 4.9 × 10⁻⁴ s⁻¹). This kinetic profile contrasts with typical thumb-site non-nucleoside inhibitors, which generally exhibit faster dissociation kinetics. The slow-binding property is retained in HCV-796 analogs designed on the benzofuran scaffold and is mechanistically linked to an induced-fit conformational change in the NS5B palm domain [1].

Slow-binding kinetics
Reported
Kd = 71 nM (equilibrium); koff = 4.9 × 10⁻⁴ s⁻¹
27-fold affinity increase over 3 h vs. thumb-site NNIs (faster dissociation)
Supports washout-resistant binding study design
Equilibrium binding requires ≥3 h incubation
Slow-binding kinetics NS5B polymerase koff dissociation rate equilibrium binding affinity palm II site

C316Y Resistance Mutation Susceptibility

The C316Y mutation in the NS5B palm domain confers highly variable resistance across structurally distinct palm-site inhibitors. HCV-796 exhibits a 61-fold increase in EC50 against the C316Y mutant relative to wild-type NS5B. In direct head-to-head comparison using the same assay system, GS-9190 shows only an 8.8-fold shift against C316Y, while A-782759 shows a >16-fold shift. This 6.9-fold differential in susceptibility between HCV-796 and GS-9190 provides a quantifiable basis for selecting HCV-796 analog as a resistance-profiling control compound [1].

C316Y resistance sensitivity
Head-to-head
HCV-796: 61-fold EC₅₀ shift; GS-9190: 8.8-fold shift; A-782759: >16-fold shift
Enables sensitive C316Y detection in resistance profiling
Replicon assay; verify in target cell model
C316Y mutation resistance fold-shift cross-resistance NS5B palm domain EC50

Genotype 1a/1b Replicon Potency Baseline

In subgenomic HCV replicon assays, HCV-796 demonstrates genotype-dependent potency with EC50 values of 5 nM (genotype 1a) and 9 nM (genotype 1b) [1]. This potency establishes the baseline expectation for benzofuran-based palm II inhibitors. In comparison, the more advanced benzofuran analog BMS-929075 exhibits potent activity across genotypes but with a notable potency gap for genotype 2 (EC50 > 100 nM) [2]. This differential genotypic coverage provides a procurement-relevant distinction when selecting tool compounds for pan-genotypic versus genotype-specific studies.

Genotype 1 replicon potency
Reported
EC₅₀: 5 nM (1a) / 9 nM (1b); 3–4 log₁₀ HCV RNA reduction
Establishes genotype 1a/1b assay baseline
Genotype 2 activity may be limited
HCV replicon EC50 genotype 1a genotype 1b antiviral potency

In Vivo Efficacy in Chimeric Mouse Model

In the HCV-infected chimeric mouse model (human hepatocyte-engrafted), HCV-796 monotherapy at 50 mg/kg three times daily for 5 days produced a 2.02 ± 0.55 log10 decrease in HCV titer, with one mouse achieving viral levels below the limit of detection [1]. In contrast, control mice showed only a 0.26 log10 decline over the same period [1]. Combination therapy with a suboptimal dose of HCV-796 (30 mg/kg TID) plus interferon achieved a 2.44 log10 reduction, demonstrating additive efficacy [1]. This in vivo validation provides a procurement-relevant differentiation from uncharacterized palm-site analogs lacking animal model data.

In vivo chimeric mouse model
Reported
2.02 log₁₀ viral load decrease (50 mg/kg TID) vs. 0.26 log₁₀ control
Provides in vivo model-response reference
Monotherapy in chimeric mouse model
chimeric mouse model in vivo efficacy viral load reduction log10 decrease HCV titer

Peginterferon Combination Additivity

In a 14-day Phase 1b clinical study in treatment-naive chronic HCV patients, HCV-796 (100 mg BID) combined with peginterferon alfa-2b produced a mean viral load reduction of approximately 3 log10 IU/mL, compared to approximately 1.2 log10 reduction with peginterferon alone and 1.4–2 log10 with HCV-796 monotherapy [1]. This additive antiviral effect provides procurement-relevant validation for combination pharmacology studies. In contrast, the structurally distinct non-nucleoside inhibitor filibuvir, which binds to the thumb II site, showed a maximal 2.3 log10 reduction in monotherapy at 700 mg BID over 7 days [2].

Combination with peginterferon
Trial context
≈3 log₁₀ reduction (combination) vs. ≈1.2 log₁₀ (peginterferon alone), Phase 1b
Reported combination antiviral response context
14-day study in genotype 1 patients; research-use only
combination therapy peginterferon alfa-2b additive antiviral effect clinical trial viral load reduction

Benzofuran Scaffold Binding Site Differentiation

HCV-796 and its benzofuran-based analogs bind exclusively to the palm II hydrophobic pocket of NS5B, as confirmed by co-crystal structures (PDB: 3FQK) [1]. In contrast, newer benzofuran derivatives such as MK-8876 feature a biaryl linkage at the 5-position that bridges palm I and palm II binding sites simultaneously [2]. This structural distinction has procurement implications: HCV-796 analog serves as a palm II site-specific probe, whereas dual-site inhibitors introduce additional binding determinants that may confound SAR interpretation. The exclusive palm II binding of HCV-796 is further validated by resistance mutations mapping exclusively to residues within 5 Å of the inhibitor binding pocket (Leu314, Cys316, Ile363, Ser365, Met414) [3].

Palm II binding site exclusivity
Class-level inference
Palm II site only; X-ray (PDB 3FQK); residues Leu314, Cys316, Ile363, Ser365, Met414
Supports palm II-specific SAR interpretation
Distinct from dual palm I/II inhibitors
benzofuran scaffold palm II binding site palm I binding site allosteric inhibition X-ray crystallography

HCV-796 Analog Applications


C316Y Mutation Surveillance Screening

HCV-796 analog is the optimal selection for laboratories conducting resistance surveillance of palm II site NS5B mutations, particularly C316Y. The compound exhibits the highest sensitivity to C316Y among comparator palm inhibitors, with a 61-fold EC50 shift versus wild-type—6.9-fold greater than the 8.8-fold shift observed with GS-9190 [5]. This pronounced differential susceptibility makes HCV-796 analog the most sensitive probe for detecting C316Y variants in patient isolates or in vitro resistance selection studies.

Slow-Binding Kinetics Pharmacology Studies

For investigators studying induced-fit conformational changes and slow-binding inhibition mechanisms at the NS5B palm domain, HCV-796 analog provides a well-characterized tool compound with validated slow-binding parameters: 27-fold affinity increase over 3 hours and koff of 4.9 × 10⁻⁴ s⁻¹ [5]. This kinetic profile is mechanistically linked to the C316Y resistance mutation, making the compound valuable for structure-kinetic relationship (SKR) studies correlating binding kinetics with resistance emergence [5].

Genotype 1 Replicon Assay Standardization

HCV-796 analog serves as an ideal reference standard for validating HCV genotype 1a and 1b replicon assays, with established EC50 benchmarks of 5 nM (1a) and 9 nM (1b) [5]. The compound's consistent 3–4 log10 HCV RNA reduction provides a robust positive control for antiviral efficacy assays [5]. Researchers should note that HCV-796 analog is not suitable for genotype 2 studies, where alternative benzofuran analogs with improved genotype 2 potency (e.g., BMS-929075 derivatives) would be required [6].

Combination Antiviral Additivity Studies

Laboratories investigating combination antiviral strategies should procure HCV-796 analog based on clinical evidence of additive efficacy with peginterferon alfa-2b (≈3 log10 viral load reduction for combination vs. ≈1.2 log10 for peginterferon alone) [5]. This compound is also suitable for dual-inhibitor combination studies with protease inhibitors such as boceprevir, given favorable cross-resistance profiles—mutations conferring HCV-796 resistance (NS5B C316Y) and boceprevir resistance (NS3 V170A) can coexist without compromising replicative capacity [6].

Application
Selection Property
Validation Focus
C316Y resistance surveillance
C316Y mutant sensitivity profiling
Verify replicon EC₅₀ shift against wild-type
Slow-binding kinetics studies
Characterized slow dissociation kinetics
Confirm Kd and koff in binding assay
Genotype 1 replicon standardization
Validated genotype 1 potency benchmarks
Establish EC₅₀ reference for 1a/1b replicon
Combination antiviral study design
Reported additivity with peginterferon
Assess combination viral load reduction in relevant model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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